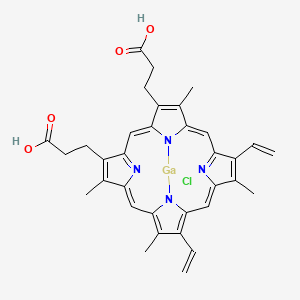
ent-Rosuvastatin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Rosuvastatin Sodium Salt: is an enantiomer of Rosuvastatin, a statin medication widely used to prevent cardiovascular diseases and treat abnormal lipid levels. The molecular formula of this compound is C22H27FN3O6S•Na, and it has a molecular weight of 503.52 . This compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with a suitable bivalent cation, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The formed salt is then isolated and purified.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: ent-Rosuvastatin Sodium Salt is used in chemical research to study its interactions with various reagents and its potential as a precursor for synthesizing other compounds .
Biology: In biological research, this compound is utilized to investigate its effects on cellular processes, particularly those related to cholesterol metabolism and lipid regulation .
Medicine: Medically, this compound is studied for its potential therapeutic applications in treating hyperlipidemia and preventing cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of statin medications .
Mécanisme D'action
ent-Rosuvastatin Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream . This mechanism helps in managing and preventing cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin that also inhibits HMG-CoA reductase.
Pravastatin: Known for its lipid-lowering effects.
Fluvastatin: Another member of the statin class with similar mechanisms of action.
Lovastatin: One of the earliest statins used in clinical practice.
Uniqueness: ent-Rosuvastatin Sodium Salt is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its counterparts . This uniqueness can influence its efficacy, safety profile, and interaction with other molecules .
Propriétés
Formule moléculaire |
C22H27FN3NaO6S |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1 |
Clé InChI |
RGEBGDYYHAFODH-ZSVJWCLNSA-M |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)

![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
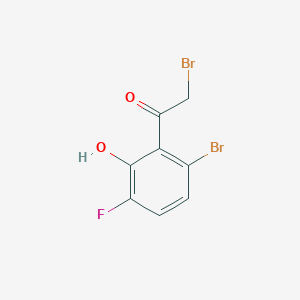
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
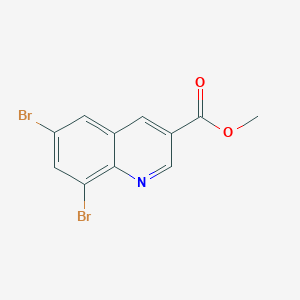
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
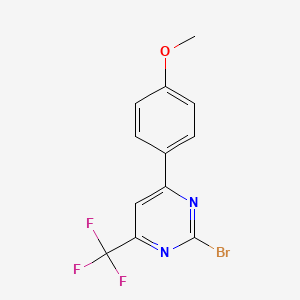

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
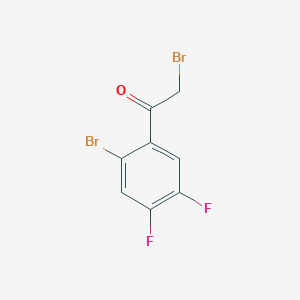
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
